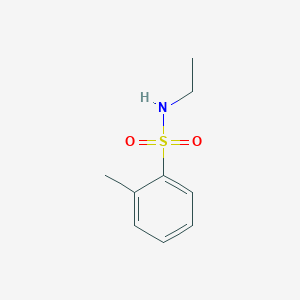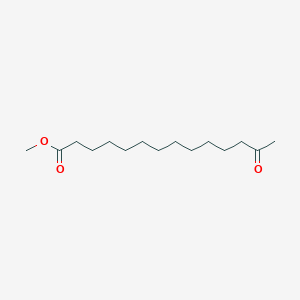
Methyl 13-oxotetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 13-oxotetradecanoate, also known as Methyl 13-oxomyristate, is a fatty acid methyl ester that has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical and cosmetic industries.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Methyl 13-oxotetradecanoate and related compounds have been the subject of various synthesis studies. Notably, Tai et al. (1980) developed a method for preparing optically pure 3-hydroxytetradecanoic acid, highlighting the importance of enantioselective synthesis in this domain (Tai et al., 1980). Similarly, the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), emphasizing the significance of achieving high enantiomeric purity in these compounds (Hasdemir & Yusufoglu, 2004).
Labeling and Analytical Applications
In the field of lipid research, Sparrow et al. (1983) described the synthesis of tetradecanoic acid enriched with carbon-13 at specific positions, showcasing the utility of isotopic labeling in biochemical studies (Sparrow et al., 1983). Wu Bin-xiu (2008) conducted research on the dissolution of 13-methyl-tetradecanoic acid in capsules, illustrating the application of these compounds in pharmaceutical analysis (Wu Bin-xiu, 2008).
Biological and Medical Research
Methyl 13-oxotetradecanoate has also found applications in biological research. Bryant et al. (1991) investigated the incorporation of 12-methoxydodecanoate into HIV-1 gag polyprotein precursor, highlighting the potential of such compounds in antiviral research (Bryant et al., 1991). Klein et al. (1980) used 13-methyltetradecanoic acid as an indicator of adipose tissue turnover, demonstrating its utility in metabolic studies (Klein et al., 1980).
Industrial Applications
In the context of industrial chemistry, the enantioselective synthesis of Orlistat, a pharmaceutical agent, using methyl 3-oxotetradecanoate was described by Birk et al. (2006), underscoring the relevance of these compounds in large-scale production processes (Birk et al., 2006).
Propiedades
Número CAS |
18993-10-7 |
|---|---|
Nombre del producto |
Methyl 13-oxotetradecanoate |
Fórmula molecular |
C15H28O3 |
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
methyl 13-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3 |
Clave InChI |
RPMDDORIKABZOA-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
SMILES canónico |
CC(=O)CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



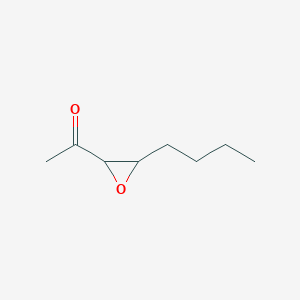
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
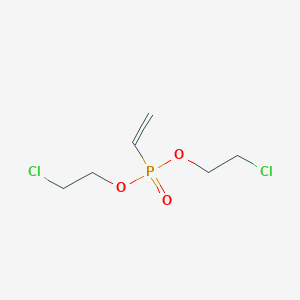
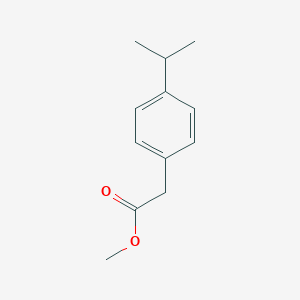
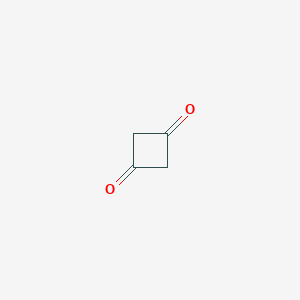
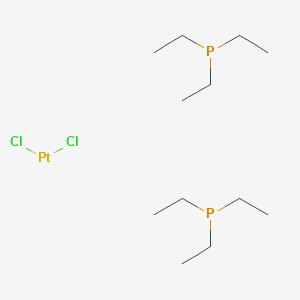
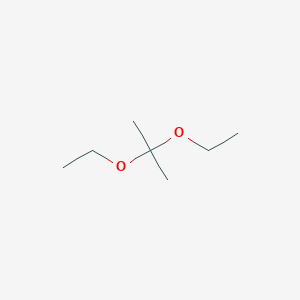
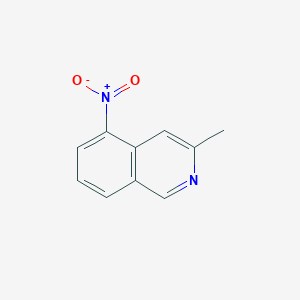
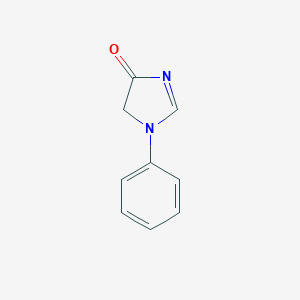
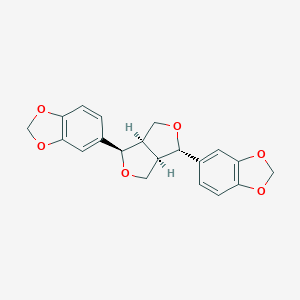
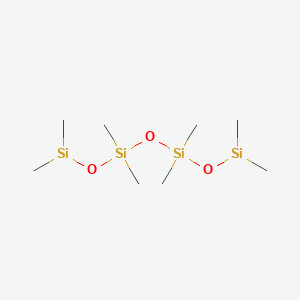
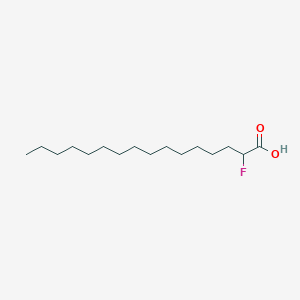
![Pyrido[2,3-d]pyridazine-5(6H)-thione](/img/structure/B95032.png)
